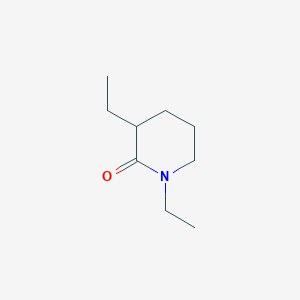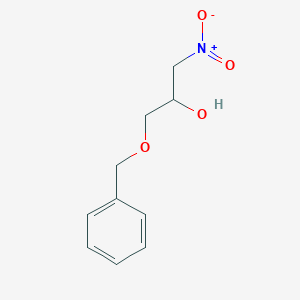
2-Propanol, 1-nitro-3-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-nitro-3-(phenylmethoxy)- is an organic compound with the molecular formula C10H13NO4 It is a nitro alcohol derivative, characterized by the presence of a nitro group (-NO2) and a phenylmethoxy group (-OCH2Ph) attached to the propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-nitro-3-(phenylmethoxy)- typically involves the nitration of 1-phenylmethoxy-2-propanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration and decomposition of the product. The reaction is usually performed at low temperatures (0-5°C) to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, can enhance the efficiency and purity of the final product. Safety measures are crucial due to the handling of strong acids and the potential explosiveness of nitro compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1-nitro-3-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Propanol, 1-nitro-3-(phenylmethoxy)- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-nitro-3-(phenylmethoxy)- depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the phenylmethoxy group can influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved would vary based on the specific application and the derivatives formed from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylmethoxy-2-propanol: A precursor in the synthesis of 2-Propanol, 1-nitro-3-(phenylmethoxy)-.
2-Nitro-1-phenyl-1-propanol: Another nitro alcohol with similar reactivity but different structural features.
1-Methoxy-3-phenylamino-propan-2-ol: A compound with a methoxy and phenylamino group, used in different synthetic applications.
Uniqueness
2-Propanol, 1-nitro-3-(phenylmethoxy)- is unique due to the combination of its nitro and phenylmethoxy groups, which confer specific reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
169139-89-3 |
|---|---|
Formule moléculaire |
C10H13NO4 |
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
1-nitro-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C10H13NO4/c12-10(6-11(13)14)8-15-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
Clé InChI |
JYXVKJIVKBUFGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC(C[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


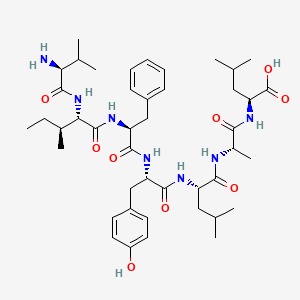
![(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide](/img/structure/B14255856.png)
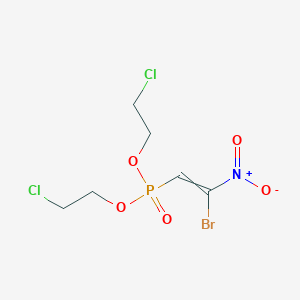

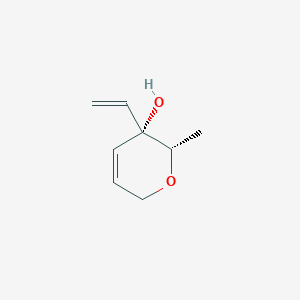
![O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine](/img/structure/B14255879.png)
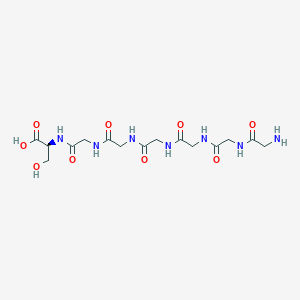
![1-[2-(4-Nitrophenyl)ethenyl]azulene](/img/structure/B14255883.png)
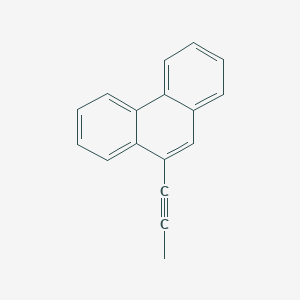
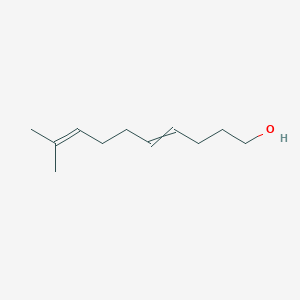
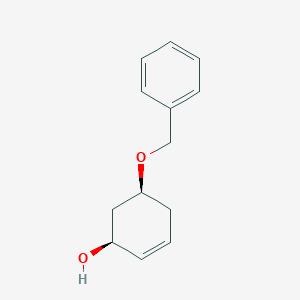
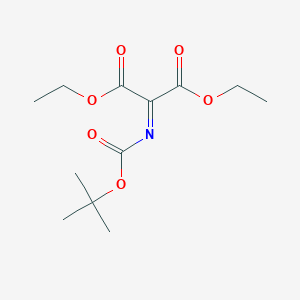
![Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B14255909.png)
